![molecular formula C21H19N3O2S2 B2900813 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953235-00-2](/img/structure/B2900813.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide
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Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It is often used as a scaffold in drug discovery . Compounds with a benzothiazole core have been found to have various biological activities, including anti-inflammatory and anti-tubercular effects .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can vary greatly depending on the substituents present on the benzothiazole core. For example, benzothiazole derivatives can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents present on the benzothiazole core. These properties can be analyzed using techniques such as NMR spectroscopy .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to the inhibition of the target organism or pathway . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .
Biochemical Pathways
Result of Action
tuberculosis suggests that the compound could potentially inhibit the growth of this bacterium .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-11-7-8-13-17(9-11)28-21(23-19(25)15-10-12(2)24-26-15)18(13)20-22-14-5-3-4-6-16(14)27-20/h3-6,10-11H,7-9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGVUZRLSISNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide |
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